molecular formula C14H20ClN3O2S B13964170 2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13964170
M. Wt: 329.8 g/mol
InChI Key: WEKDLRCIYNXARY-UHFFFAOYSA-N
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Description

2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a heterocyclic compound featuring a pyrrolidine core protected by a tert-butyl carbamate group. The molecule is further functionalized with a 2-chloropyrimidine moiety linked via a sulfanylmethyl (-SCH2-) bridge. The tert-butyl ester group enhances solubility and stability during synthetic processes, a common strategy in medicinal chemistry for intermediates targeting enzyme inhibition or receptor modulation .

Properties

Molecular Formula

C14H20ClN3O2S

Molecular Weight

329.8 g/mol

IUPAC Name

tert-butyl 2-[(2-chloropyrimidin-4-yl)sulfanylmethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H20ClN3O2S/c1-14(2,3)20-13(19)18-8-4-5-10(18)9-21-11-6-7-16-12(15)17-11/h6-7,10H,4-5,8-9H2,1-3H3

InChI Key

WEKDLRCIYNXARY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CSC2=NC(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Property Value
Molecular Formula C14H20ClN3O2S
Molecular Weight 329.85 g/mol
IUPAC Name tert-butyl 2-(2-chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylate
Key Functional Groups Pyrrolidine ring, 2-chloropyrimidine, sulfanylmethyl linker, tert-butyl ester

The compound features a five-membered pyrrolidine ring substituted at the nitrogen with a tert-butyl carbamate protecting group and linked via a sulfanylmethyl bridge to the 4-position of a 2-chloropyrimidine ring. The chlorine substituent contributes to the compound’s reactivity, enabling further functionalization.

Preparation Methods

Detailed Synthetic Route

Step 1: Preparation of 2-Chloropyrimidine Intermediate
  • Starting material: 2-chloro-4-methylpyrimidine or 2-chloropyrimidine derivatives.
  • Reaction: Halogenation and functionalization at the 4-position to introduce a leaving group or reactive site for subsequent sulfanylmethyl substitution.
Step 2: Introduction of the Sulfanylmethyl Group
  • Reagents: Thiol-containing nucleophiles (e.g., mercaptomethyl derivatives).
  • Reaction type: Nucleophilic substitution at the 4-position of the pyrimidine ring, displacing the leaving group with a sulfanylmethyl moiety.
  • Conditions: Controlled temperature, solvents such as DMF or DMSO, and possibly catalysts to promote substitution.
Step 3: Coupling with Pyrrolidine-1-carboxylic Acid tert-Butyl Ester
  • Reagents: Pyrrolidine-1-carboxylic acid tert-butyl ester.
  • Reaction: Nucleophilic substitution or coupling reaction between the sulfanylmethyl pyrimidine intermediate and the protected pyrrolidine.
  • Catalysts/Agents: Coupling agents such as carbodiimides (e.g., EDCI), bases (e.g., triethylamine), or silver salts may be used to facilitate the reaction.
  • Conditions: Mild to moderate temperatures (20–60°C), inert atmosphere to prevent oxidation of sulfur.
Step 4: Purification
  • Techniques: Recrystallization, chromatographic methods (silica gel chromatography, preparative HPLC).
  • Goal: Achieve high purity (>95%) suitable for medicinal chemistry applications.

Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 Pyrimidine functionalization 2-chloropyrimidine, halogenation agents Activated pyrimidine intermediate
2 Nucleophilic substitution Thiol nucleophile, solvent (DMF/DMSO), base 2-Chloro-pyrimidin-4-ylsulfanylmethyl intermediate
3 Coupling Pyrrolidine-1-carboxylic acid tert-butyl ester, coupling agents, base Final protected pyrrolidine-pyrimidine conjugate
4 Purification Recrystallization, chromatography Pure target compound

Analysis of Preparation Methods

Advantages

  • Selectivity: The use of tert-butyl ester protecting groups allows selective deprotection in later synthetic steps.
  • Versatility: The sulfanylmethyl linker enables further chemical modifications, such as oxidation to sulfoxides or sulfones.
  • Scalability: The reactions employ standard organic synthesis techniques suitable for scale-up.

Challenges

  • Control of Sulfur Oxidation: Sulfanylmethyl groups are prone to oxidation; inert atmosphere and antioxidants may be required.
  • Regioselectivity: Ensuring substitution occurs specifically at the 4-position of the pyrimidine ring.
  • Purification Complexity: The presence of sulfur and halogen atoms may complicate chromatographic separation.

Comparative Insights from Related Compounds

Comparisons with structurally related compounds provide insights into synthetic nuances:

Compound Ring System Pyrimidine Substitution Linker Type Molecular Weight (g/mol) Notes on Synthesis and Reactivity
3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine (5-membered) 2-Chloro at pyrimidine 4-position Sulfanylmethyl ~330 Similar synthetic route; nucleophilic substitution
2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine (5-membered) 4-Chloro, 6-methyl Sulfanylmethyl ~298 Multi-step synthesis with methyl substituent affecting reactivity
4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester Piperidine (6-membered) 2-Chloro at pyrimidine 4-position Sulfanylmethyl ~305 Larger ring size affects steric environment and reaction conditions

These comparisons highlight the importance of ring size, substitution pattern, and linker chemistry in optimizing synthetic routes and biological activity.

Research Findings and Applications

  • The compound serves as a key intermediate in the synthesis of protease inhibitors and kinase-targeting agents.
  • The chloro substituent allows further functionalization via substitution reactions, enabling the generation of compound libraries for drug discovery.
  • The tert-butyl ester protecting group facilitates selective deprotection strategies in multi-step syntheses.
  • Oxidation of the sulfanylmethyl group to sulfoxides or sulfones can modulate biological activity and pharmacokinetics.

Chemical Reactions Analysis

2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA topoisomerase II, an enzyme involved in DNA replication, thereby exhibiting anticancer activity . The exact molecular pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Group Variations

The target compound shares structural motifs with several analogs documented in patents and synthesis reports. Key comparisons include:

a) Substituent on the Pyrrolidine Ring
  • Target Compound : Contains a 2-chloro-pyrimidin-4-ylsulfanylmethyl group.
  • Analog 1 : (R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester ()
    • Features a toluene-4-sulfonyloxy (tosyl) group instead of the pyrimidine-sulfanyl moiety.
    • The tosyl group acts as a leaving group, facilitating further substitution reactions, whereas the chloro-pyrimidine group in the target compound may directly participate in binding interactions (e.g., with enzymes like leukotriene A4 hydrolase) .
  • Analog 2 : [1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester ()
    • Replaces pyrrolidine with piperidine and substitutes pyrimidine with a bromo-thiophene sulfonyl group.
    • The bromo-thiophene group may confer distinct electronic properties compared to the electron-deficient chloro-pyrimidine in the target compound .
b) Heterocyclic Modifications
  • Analog 3: 4-(2-Oxo-pyrrolidin-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester () Incorporates a piperidine ring and a 2-oxo-pyrrolidinylmethyl group.

Biological Activity

2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a pyrimidine ring and a pyrrolidine ring linked by a sulfanylmethyl group, is being investigated for its pharmacological properties and possible applications in drug design.

  • Molecular Formula : C14H20ClN3O2S
  • Molecular Weight : Approximately 329.8455 g/mol

The presence of the chloro substituent on the pyrimidine ring and the tert-butyl ester group enhances its chemical reactivity, making it an interesting candidate for biological evaluation .

Synthesis

The synthesis of this compound typically involves multiple steps, including the coupling of a pyrimidine derivative with a pyrrolidine derivative. Common reagents include dichloromethane and various bases to facilitate the reaction under controlled conditions .

Synthetic Route Example

  • Starting Materials : 2-Chloro-4-methylpyrimidine and pyrrolidine derivative.
  • Reagents : Lithium hexamethyldisilazide (LiHMDS) under basic conditions.
  • Conditions : Low temperatures to optimize yield and purity.

Biological Activity

Preliminary studies indicate that 2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester may exhibit significant pharmacological properties, potentially acting as a pharmacophore in drug design. The structural components allow it to interact with specific biological targets, such as enzymes or receptors involved in various metabolic pathways .

Potential Pharmacological Effects

  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes, with preliminary findings suggesting it may be effective against specific bacterial strains. In vitro assays have indicated that it could inhibit enzyme activity at micromolar concentrations .
  • Cytotoxicity : Evaluations on human liver cell lines (HepG2) have been conducted to assess cytotoxic effects, revealing varied toxicity profiles depending on the structural modifications made to the compound .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of 2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine derivatives:

Study ReferenceCompound TestedKey Findings
SA-linked peptidesPotent inhibitors of specific enzymes, with IC50 values ranging from 0.056 mM to 0.071 mM.
Pyrrolidine derivativesShowed varying levels of cytotoxicity; some derivatives were significantly less toxic than others while maintaining enzyme inhibition activity.

Q & A

Basic: What spectroscopic techniques are recommended for structural confirmation of this compound?

To confirm the structure, employ 1H and 13C NMR to identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm, pyrrolidine ring protons, and pyrimidine signals). High-resolution mass spectrometry (HRMS) validates the molecular formula, while infrared (IR) spectroscopy detects functional groups like carbonyl (C=O, ~1700 cm⁻¹) and C-S bonds. For stereochemical analysis, X-ray crystallography is ideal if crystals are obtainable. Cross-reference spectral data with analogous tert-butyl-protected pyrrolidine derivatives (e.g., tert-butyl carbamates in multi-step syntheses ).

Basic: What are typical synthetic routes for introducing the Boc group to pyrrolidine derivatives?

The Boc group is introduced via reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP, Et₃N) in dichloromethane or THF at 0–25°C. Monitor completion by TLC or NMR. For sterically hindered amines, activation with 4-dimethylaminopyridine (DMAP) improves yields. Purification via silica gel chromatography (hexane/EtOAc) removes excess reagents .

Advanced: How can side reactions during sulfanylmethylation be minimized?

Competing side reactions (e.g., oxidation of thiols or pyrimidine ring halogen displacement) are mitigated by:

  • Using anhydrous solvents (DMF, THF) under inert atmosphere (N₂/Ar).
  • Employing Pd catalysts (e.g., Pd(OAc)₂ with XPhos ligand) to facilitate selective coupling .
  • Optimizing reaction temperature (40–100°C) and stoichiometry (1:1 thiol:chloropyrimidine).
  • Quenching intermediates with Cs₂CO₃ to stabilize reactive species .

Advanced: What computational methods predict chloro-pyrimidine reactivity in cross-coupling?

Density Functional Theory (DFT) calculates activation energies for C-Cl bond cleavage, while Molecular Dynamics (MD) simulates solvent effects. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with reaction rates. Tools like CC-DPS integrate quantum chemistry and neural networks for reactivity predictions .

Advanced: How to resolve yield discrepancies in tert-butyl-protected pyrrolidine syntheses?

Analyze variables:

  • Catalyst loading : Higher Pd concentrations (2–5 mol%) may improve yields but risk side reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may decompose acid-sensitive Boc groups.
  • Purification : Use preparative HPLC for closely eluting byproducts. Compare literature protocols (e.g., tert-butyl ester syntheses in multi-step reactions ).

Basic: What safety protocols are critical for handling tert-butyl esters?

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritant properties noted in SDS ).
  • Ventilation : Use fume hoods due to potential lachrymator release .
  • Spill management : Neutralize acidic residues with NaHCO₃ and adsorb with inert material (vermiculite) .

Advanced: How to optimize column chromatography for tert-butyl-protected derivatives?

  • Stationary phase : Use silica gel (230–400 mesh) with gradient elution (hexane → EtOAc).
  • Detection : Spot TLC with UV-active tert-butyl groups (Rf ~0.3–0.5).
  • Solvent system : Add 1% Et₃N to suppress tailing caused by residual acidity .

Advanced: What kinetic studies elucidate sulfanylmethyl transfer mechanisms?

  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated thiols to identify rate-determining steps.
  • Intermediate trapping : Use low temperatures (-78°C) to isolate Pd-thiolate intermediates for NMR analysis.
  • In situ monitoring : React-IR or Raman spectroscopy tracks real-time bond formation/cleavage .

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